molecular formula C12H12N2O B13297278 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13297278
M. Wt: 200.24 g/mol
InChI Key: HUTMXDDYRLMOCM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 5-position

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylhydrazine and ethyl acetoacetate.

    Cyclization: The reaction between these starting materials leads to the formation of the pyrazole ring through a cyclization process.

    Formylation: The resulting pyrazole derivative is then subjected to formylation to introduce the aldehyde group at the 5-position.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole-5-carbaldehyde: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-5-10(2)7-12(6-9)14-11(8-15)3-4-13-14/h3-8H,1-2H3

InChI Key

HUTMXDDYRLMOCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC=N2)C=O)C

Origin of Product

United States

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